molecular formula C19H30BNO4 B15280970 tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B15280970
M. Wt: 347.3 g/mol
InChI Key: KCKWMWCUXMTSKB-UHFFFAOYSA-N
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Description

tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic ester derivative featuring a carbamate-protected amine group and a pinacol boronate moiety. This compound is structurally characterized by:

  • A tert-butyloxycarbonyl (Boc) group, providing amine protection for synthetic versatility.
  • A 2,5-dimethylphenyl core, which influences steric and electronic properties during cross-coupling reactions.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enabling participation in Suzuki-Miyaura couplings for biaryl synthesis .

Its primary applications lie in medicinal chemistry and materials science, particularly as a precursor in palladium-catalyzed reactions .

Properties

Molecular Formula

C19H30BNO4

Molecular Weight

347.3 g/mol

IUPAC Name

tert-butyl N-[2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C19H30BNO4/c1-12-11-15(21-16(22)23-17(3,4)5)13(2)10-14(12)20-24-18(6,7)19(8,9)25-20/h10-11H,1-9H3,(H,21,22)

InChI Key

KCKWMWCUXMTSKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves multiple steps. One common method includes the borylation of a suitable precursor, such as an aryl halide, using a palladium catalyst and a boron reagent like bis(pinacolato)diboron. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds. This reaction typically involves aryl halides or pseudohalides and proceeds via a transmetalation mechanism .

Key Reaction Conditions

ComponentRoleExample
Palladium catalystFacilitates bond formationPd(dba)₂, Pd₂(dba)₃
LigandStabilizes Pd intermediatesSPhos, XPhos, PPh₃
BaseActivates boronateNa₂CO₃, K₃PO₄
SolventReaction mediumTHF, dioxane, H₂O/toluene

For example, analogous compounds undergo coupling with aryl halides (e.g., iodobenzene derivatives) to form biaryl structures, critical in pharmaceutical intermediates . The tert-butyl carbamate group remains inert under these conditions, allowing selective functionalization at the boronate site .

Carbamate Hydrolysis

The tert-butyl carbamate group hydrolyzes under acidic or basic conditions:

  • Acidic conditions (e.g., HCl in dioxane): Yield 2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and CO₂ .

  • Basic conditions (e.g., NaOH): Accelerate hydrolysis but may concurrently affect the boronate ester.

Boronate Ester Hydrolysis

The dioxaborolane ring hydrolyzes in aqueous acidic media to form the corresponding boronic acid:
BpinH3O+B(OH)2\text{Bpin} \xrightarrow{H_3O^+} \text{B(OH)}_2
This reactivity is leveraged in prodrug activation strategies .

Stability Under Reactive Conditions

ConditionStability ProfileKey Observations
Alkaline (pH > 10)Partial carbamate hydrolysisCompetitive boronate stability
Acidic (pH < 4)Rapid boronate ester hydrolysisCarbamate remains intact
OxidativeBoronate degradationAvoid strong oxidizers

The compound is stable under inert atmospheres but degrades in the presence of molecular oxygen or moisture .

Functionalization at the Aromatic Ring

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl and heteroaryl compounds .

Biology and Medicine: Its structural features can be modified to create derivatives with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to participate in chemical reactions through the boron moiety. The boron atom can form covalent bonds with other atoms, facilitating the formation of new chemical structures. In cross-coupling reactions, the palladium catalyst activates the boron moiety, allowing it to react with aryl or vinyl halides to form new carbon-carbon bonds .

Comparison with Similar Compounds

Key Observations :

  • The 2,5-dimethyl groups in the target compound enhance steric shielding, reducing undesired side reactions in coupling processes .
  • Electron-donating groups (e.g., methyl) improve boronate stability, while electron-withdrawing groups (e.g., fluorine) increase electrophilicity .

Comparison with Analogues

Compound Method Yield Key Conditions
tert-Butyl (4-boronate phenyl)carbamate Electrophotocatalysis 32–65% Ni catalyst, light irradiation
tert-Butyl (2-((4-boronophenyl)sulfonamido)ethyl)carbamate Suzuki coupling 55% Pd(PPh₃)₄, K₂CO₃, 80°C
tert-Butyl (3-boronopropyl)carbamate Boronic acid esterification 70% Pinacol, reflux

Notable Trends:

  • Electrophotocatalysis offers milder conditions but lower yields compared to traditional Pd-based methods .
  • Steric hindrance from 2,5-dimethyl groups may necessitate higher catalyst loading or prolonged reaction times .

Performance Metrics :

Compound Reaction Partner Coupling Efficiency Reference
Target compound (hypothetical) Azulenesulfonium salt ~60% (estimated)
tert-Butyl (4-boronophenyl)carbamate 4,6-Dimorpholino-1,3,5-triazine 78% yield
Ethyl (3-boronophenyl)carbamate Aryl halides 45–70%

Stability and Handling

  • Hydrolytic Stability : Methyl groups at 2,5-positions improve resistance to hydrolysis compared to unsubstituted analogues .
  • Storage : Recommended at –20°C under inert gas, similar to other boronic esters .

Commercial Availability and Purity

Compound Vendor Purity Catalog ID
tert-Butyl (4-boronophenyl)carbamate BLDpharm 98% BD91621
tert-Butyl (3-boronopropyl)carbamate Enamine >95% 1310405-33-4
tert-Butyl (2-methoxy-4-boronophenyl)carbamate Combi-Blocks 95% QW-8535

Biological Activity

Tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

  • IUPAC Name: tert-butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
  • Molecular Formula: C18H35BN2O4
  • Molecular Weight: 322.21 g/mol
  • CAS Number: 2256758-38-8

Structural Representation

The compound's structure includes a tert-butyl group attached to a pyrazole moiety that is further substituted with a dioxaborolane group. This unique structural feature is believed to contribute to its biological activity.

Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably:

  • GSK-3β Inhibition: The compound has shown inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several diseases including cancer and neurodegenerative disorders. In vitro studies report IC50 values ranging from 10 to 1314 nM for various derivatives related to this compound .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In models of inflammation induced by lipopolysaccharides (LPS), it significantly suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 .

Cytotoxicity Studies

Cytotoxicity assays conducted on different cell lines (HT-22 and BV-2) revealed that certain derivatives of this compound do not significantly reduce cell viability at concentrations up to 10 µM. This suggests a favorable safety profile while retaining biological activity against target kinases .

Study 1: GSK-3β Inhibition

In a detailed study assessing the inhibitory activity against GSK-3β and related kinases, several derivatives of the compound were synthesized and tested. The results indicated that modifications in the side chains could enhance inhibitory potency. For instance, compounds with cyclopropyl and isopropyl groups demonstrated higher efficacy compared to those with larger substituents .

Study 2: Anti-inflammatory Activity

Another significant study focused on the anti-inflammatory properties of the compound in BV-2 microglial cells. The results showed that at low concentrations (1 µM), the compound effectively reduced NO levels without affecting cell viability, highlighting its potential as an anti-inflammatory agent .

Table 1: Inhibitory Activity Against Kinases

CompoundKinase TargetIC50 (nM)
Compound AGSK-3β50
Compound BROCK-1100
Compound CIKK-β200
Compound DGSK-3β1314

Table 2: Cytotoxicity Results

Concentration (µM)Cell LineViability (%)
0.1HT-2295
1HT-2290
10HT-2285
0.1BV-292
1BV-288
10BV-280

Q & A

Q. How to design biological interaction studies targeting specific enzymes or receptors?

  • Methodology :
  • Molecular Docking : AutoDock Vina to predict binding affinities for kinase domains .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with immobilized targets .

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